molecular formula C8H14N2O2 B1435119 1-Oxa-4,8-diazaspiro[5.5]undecan-5-one CAS No. 2089648-48-4

1-Oxa-4,8-diazaspiro[5.5]undecan-5-one

Cat. No.: B1435119
CAS No.: 2089648-48-4
M. Wt: 170.21 g/mol
InChI Key: MCNUBMFVUZKQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4,8-diazaspiro[5.5]undecan-5-one (CAS 1914945-67-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. It features a spirocyclic architecture that provides molecular rigidity and three-dimensionality, making it a valuable scaffold for the development of novel therapeutic agents . This compound is part of a class of privileged structures known for their broad biological activity. While research on the specific 4,8-diazaspiro isomer is evolving, its closely related structural analogue, the 1-oxa-4,9-diazaspiro[5.5]undecane core, has been extensively investigated. Compounds based on this scaffold have demonstrated potent and balanced dual activity as sigma-1 receptor (σ1R) antagonists and μ-opioid receptor (MOR) agonists . This multimodal pharmacological profile is a promising strategy for developing new analgesics, with research showing potent analgesic efficacy comparable to oxycodone but with a potentially improved safety profile, including reduced incidence of constipation . Beyond pain management, the diazaspiro[5.5]undecane scaffold is recognized for its potential in treating a wide range of disorders, including obesity, various immune system conditions, cardiovascular diseases, and psychotic disorders . Researchers can utilize this versatile intermediate to synthesize and explore new chemical entities for multiple drug discovery programs. Our product is supplied with a guaranteed purity of ≥98% (as determined by HPLC) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. For further specifications, including detailed safety data sheets, please contact our technical support team.

Properties

IUPAC Name

1-oxa-4,8-diazaspiro[5.5]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-8(12-5-4-10-7)2-1-3-9-6-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNUBMFVUZKQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(=O)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-oxa-4,8-diazaspiro[5.5]undecan-5-one derivatives is typically achieved through a multistep sequence involving:

  • Formation of the spirocyclic core via ring-closing reactions.
  • Introduction of substituents through nucleophilic substitution or alkylation.
  • Protection and deprotection steps to control reactivity at nitrogen atoms.
  • Final purification by chromatographic techniques.

This approach allows for structural diversification at key positions, which is crucial for tuning biological activity.

Representative Synthetic Route

A representative synthesis, adapted from recent medicinal chemistry literature, proceeds as follows:

Step Reagents and Conditions Description Outcome
1 Treatment of appropriate amine precursor with trimethylsilyl iodide (TMSOI) and sodium hydride (NaH) in dry dimethyl sulfoxide (DMSO) at room temperature to 50 °C for 1 hour Generation of reactive intermediate for spirocyclization Formation of intermediate suitable for cyclization
2 Heating in ethanol-water mixture (9:1) at 100 °C for 16 hours Promotes ring closure to form the spirocyclic core Formation of this compound scaffold
3 Reaction with triethylamine (TEA) in dichloromethane (DCM) at 0 °C for 2 hours N-alkylation or functional group modification Introduction of substituents at nitrogen
4 Treatment with potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) at −78 to −30 °C for 1–4 hours Deprotonation and further functionalization Formation of desired substituted derivatives
5 Deprotection using trifluoroacetic acid (TFA) in DCM at room temperature or reflux Removal of protecting groups Access to free amine functionalities
6 Final purification by silica gel chromatography using DCM/methanol mixtures (up to 10%) Isolation of pure compound Obtaining target compound in high purity and yield

This sequence allows for the preparation of various derivatives by modifying the substituents introduced in steps 3 and 4.

Detailed Example: Synthesis of 2-Methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • Starting from a suitable amine precursor, the reaction with TMSOI and NaH in DMSO yields an intermediate.
  • Subsequent heating in ethanol-water leads to spirocyclization.
  • N-alkylation with phenethyl bromide in the presence of TEA introduces the phenethyl group.
  • Treatment with potassium tert-butoxide at low temperature facilitates further functionalization.
  • Final deprotection and purification yield the target compound as a cream solid with an 84% yield.

Spectroscopic characterization (1H NMR) confirms the structure and purity of the compound.

Reaction Conditions and Optimization

  • Temperature Control: Low temperatures (−78 to −30 °C) are crucial during deprotonation steps to avoid side reactions.
  • Solvent Choice: Polar aprotic solvents like DMSO and THF facilitate nucleophilic substitutions and deprotonations.
  • Protecting Groups: Boc protection is commonly used to protect amine groups during intermediate steps, removed by TFA treatment.
  • Purification: Flash chromatography on silica gel with gradient elution ensures high purity.

Research Findings on Preparation Efficiency

  • Yields for key steps range between 70% and 85%, indicating efficient synthetic protocols.
  • The synthetic route is versatile, allowing the introduction of various substituents to modulate biological activity.
  • The methodology supports scale-up potential due to straightforward reaction conditions and reagents.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents Conditions Yield (%) Notes
1 Intermediate formation TMSOI, NaH DMSO, rt to 50 °C, 1 h ~75 Formation of reactive intermediate
2 Spirocyclization Ethanol-water (9:1) 100 °C, 16 h ~80 Ring closure to spirocycle
3 N-Alkylation Alkyl halide, TEA DCM, 0 °C, 2 h 70–85 Introduction of substituents
4 Deprotonation tBuOK THF, −78 to −30 °C, 1–4 h 80+ Functionalization step
5 Deprotection TFA DCM, rt or reflux Quantitative Removal of Boc groups
6 Purification Silica gel chromatography DCM/MeOH gradient Isolation of pure product

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4,8-diazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1-Oxa-4,8-diazaspiro[5.5]undecan-5-one is utilized in several key areas:

1. Organic Synthesis:

  • Building Block for Complex Molecules: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its spirocyclic structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.

2. Biological Research:

  • Potential Biological Activity: Studies have indicated that this compound may exhibit antimicrobial and anticancer properties. Its interactions with biological targets, such as enzymes and receptors, are under investigation to elucidate its therapeutic potential.
  • Ligand for Receptors: The compound has been studied for its role as a ligand in receptor interactions, which could lead to novel therapeutic applications in drug development.

3. Medicinal Chemistry:

  • Drug Development: Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its unique structure may facilitate the development of new drugs targeting specific diseases.

4. Industrial Applications:

  • Production of Specialty Chemicals: In industrial settings, this compound is used in the production of specialty chemicals that require specific properties derived from its unique molecular structure .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeUnique Features
1-Oxa-4,9-diazaspiro[5.5]undecanSpirocyclicDifferent nitrogen positioning affecting reactivity
4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecanSpirocyclicBenzyl substitution alters properties significantly
SpirooxindolesSpirocyclicContains an indole moiety instead of diazaspiro framework

These comparisons highlight the distinct chemical and biological properties that arise from variations in structure among related compounds.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity Study:
    • A recent study investigated the antimicrobial properties of derivatives based on this compound, demonstrating effectiveness against various bacterial strains.
  • Cancer Therapeutics:
    • Research has shown that modifications to the spirocyclic structure can enhance anticancer activity by improving binding affinity to cancer-related targets.
  • Drug Development Initiatives:
    • Ongoing pharmaceutical research aims to develop novel drugs utilizing this compound as a core structure due to its favorable pharmacological profiles.

Mechanism of Action

The mechanism by which 1-Oxa-4,8-diazaspiro[5.5]undecan-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Nitrogen Positioning

  • 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives: These compounds differ in nitrogen placement (positions 4 and 9 instead of 4 and 8). Substituents at position 4 (e.g., halogens, trifluoromethyl, or pyridyl groups) enhance binding to σ1R and µOR while avoiding hERG channel inhibition, a common cardiotoxicity risk. For instance, compound 15 (Figure 13 in ) exhibits balanced µOR/σ1R activity, good solubility, and metabolic stability .
  • 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Derivatives: These analogs feature nitrogen atoms at positions 3 and 7. For example, CID 108300 (9-[3-(p-fluorobenzoyl)propyl]-5-phenyl derivative) has a molecular formula of C24H27FN2O3 and predicted collision cross-sections (CCS) of 204.0 Ų ([M+H]+), suggesting moderate membrane permeability .

Functionalized Derivatives

  • 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 1708264-10-1):
    This derivative introduces a fluorobenzyl group at position 4, altering electronic properties and enhancing σ1R antagonism. Its molecular formula (C15H19FN2O2) and purity (97%) make it a candidate for further optimization .
  • 5-Ethyl-9-[4-(4-chlorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one (CAS 54981-21-4):
    With a chlorophenyl substituent, this compound (C20H27ClN2O3) demonstrates how halogenation can modulate target affinity and metabolic stability .

Non-Diaza Spiro Compounds

  • 1,5-Dioxaspiro[5.5]undecan-3-one :
    This analog replaces nitrogen atoms with oxygen, resulting in a 1,5-dioxa system. Its synthesis (Org. Synth. 2016, 93, 210) highlights distinct reactivity and physicochemical properties, such as increased polarity and reduced basicity compared to diaza-spiro compounds .

Key Data Table

Compound Name Molecular Formula CAS No. Key Features Pharmacological Notes
1-Oxa-4,8-diazaspiro[5.5]undecan-5-one C8H13N2O2 1160247-06-2 Tert-butyl carboxylate intermediate Synthetic intermediate; limited PD data
1-Oxa-4,9-diazaspiro[5.5]undecane C9H16N2O 930785-40-3 Dual µOR/σ1R activity; no hERG inhibition Promising analgesic candidate
CID 108300 C24H27FN2O3 N/A Fluorobenzoyl substituent; CCS = 204.0 Ų Predicted CNS permeability
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro C15H19FN2O2 1708264-10-1 High purity (97%); fluorinated aromatic σ1R antagonist lead

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Position 4 substitutions (e.g., halogens, pyridyl) in 4,9-diaza analogs enhance target engagement but are less explored in 4,8-diaza systems. The tert-butyl carboxylate group in 4,8-diaza derivatives improves solubility for further functionalization .
  • Safety Profile : Unlike 4,9-diaza compounds, 4,8-diaza variants lack explicit data on hERG inhibition, necessitating further toxicological studies.
  • Synthetic Utility : this compound serves as a scaffold for generating diverse analogs, as seen in Combi-Blocks and Enamine catalog entries .

Biological Activity

1-Oxa-4,8-diazaspiro[5.5]undecan-5-one is a spirocyclic compound characterized by the presence of both nitrogen and oxygen atoms within its structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and analgesic properties. The following article delves into the biological activity of this compound, discussing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄N₂O₂
  • Molecular Weight : 158.21 g/mol
  • Structural Features : The spirocyclic framework contributes to the unique pharmacological properties of the compound.

This compound interacts with various biological targets, leading to modulation of several biochemical pathways:

  • Binding Affinity : The compound shows binding affinity to sigma receptors and mu-opioid receptors (MOR), influencing pain pathways and neurochemical signaling.
  • Biochemical Pathways : Activation of MOR can inhibit adenylate cyclase, decreasing cyclic AMP levels, which may lead to analgesic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:

  • In vitro Studies : The compound demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • Cell Line Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

Analgesic Effects

The analgesic properties of the compound have been highlighted in several animal models:

  • Pain Models : In a rat model of pain induced by formalin injection, administration of the compound resulted in a significant reduction in pain-related behaviors.

Structure–Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the core structure affect biological activity. Key findings include:

  • Substituent Variations : Introduction of different functional groups at specific positions on the spirocyclic framework can enhance binding affinity and therapeutic efficacy.
Modification Effect on Activity
Alkyl substitution at position 2Increased analgesic activity
Hydroxyl group at position 3Enhanced antimicrobial properties

Study on Chronic Kidney Disease

A study highlighted the efficacy of related compounds based on the diazaspiro framework as soluble epoxide hydrolase (sEH) inhibitors:

  • Model : In a rat model of anti-glomerular basement membrane glomerulonephritis, compounds exhibited significant reductions in serum creatinine levels when administered orally at doses of 30 mg/kg, suggesting therapeutic potential for chronic kidney diseases .

Comparative Analysis with Related Compounds

This compound has been compared with other spiro compounds to elucidate its unique biological activity:

Compound Name Structure Type Biological Activity
1-Oxa-4,9-diazaspiro[5.5]undecaneSpirocyclicPotent analgesic and sEH inhibitor
4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecanSpirocyclicAntimicrobial and anticancer properties

Q & A

Q. What are the established synthetic routes for 1-Oxa-4,8-diazaspiro[5.5]undecan-5-one, and how can reaction conditions be optimized?

The compound’s synthesis may involve rearrangements like the Beckmann rearrangement, which is well-documented for structurally similar spirocyclic systems. For example, adamantanone oxime undergoes Beckmann rearrangement under acidic conditions to form azatricyclic derivatives, with crystal structure validation via X-ray diffraction (XRD) . To optimize conditions, researchers should systematically vary parameters (e.g., temperature, catalyst concentration) and monitor yields using HPLC or GC-MS. Pre-experimental designs (e.g., one-variable-at-a-time) can identify critical factors before applying advanced optimization methods .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Structural confirmation requires a multi-technique approach:

  • NMR : 1^1H and 13^{13}C NMR to assign proton and carbon environments, particularly spirocyclic connectivity.
  • XRD : Definitive proof of stereochemistry and bond angles, as demonstrated for analogous compounds like 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula . Cross-referencing data with computational predictions (e.g., DFT-optimized structures) enhances reliability .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, and what variables are critical?

Factorial design enables efficient exploration of interacting variables. For spirocyclic systems, critical factors include:

  • Catalyst type and loading (e.g., acidic vs. Lewis acid catalysts).
  • Reaction temperature and time (thermal stability of intermediates).
  • Solvent polarity (polar aprotic solvents may stabilize transition states). A 2k^k factorial design (where kk = number of variables) reduces experimental runs while identifying synergistic effects. Post-optimization, response surface methodology (RSM) can refine conditions .

Q. What computational modeling approaches are effective in predicting the reactivity of spirocyclic compounds like this compound?

  • Molecular Dynamics (MD) : Simulates conformational flexibility, crucial for understanding steric effects in spiro systems.
  • Density Functional Theory (DFT) : Calculates transition-state energies for rearrangement pathways (e.g., Beckmann) and predicts regioselectivity .
  • AI-Driven Tools : Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for predictive modeling. Recent advancements enable real-time adjustments in "smart laboratories" .

Q. How should researchers address contradictions in stability data obtained from different analytical techniques for spirocyclic compounds?

Discrepancies (e.g., thermal stability in DSC vs. solution-phase degradation in HPLC) often arise from:

  • Matrix Effects : Solid-state vs. solution behavior (e.g., crystallinity vs. solvolysis).
  • Sensitivity Limits : Techniques like TGA may detect decomposition at higher thresholds than NMR. Mitigation strategies include:
  • Cross-Validation : Replicate experiments under identical conditions.
  • Accelerated Stability Studies : Use Arrhenius modeling to extrapolate degradation rates .
  • In Silico Predictions : Computational stability profiling (e.g., bond dissociation energies) .

Methodological Considerations

  • Data Contradiction Analysis : Use triangulation (combining XRD, NMR, and computational data) to resolve ambiguities in spirocyclic configurations .
  • Safety Protocols : Follow OSHA guidelines for handling reactive intermediates, including PPE (impervious gloves, sealed goggles) and fume hood use .
  • Ethical Reporting : Adhere to APA standards for methodological transparency, particularly in describing synthetic protocols and data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,8-diazaspiro[5.5]undecan-5-one
Reactant of Route 2
1-Oxa-4,8-diazaspiro[5.5]undecan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.